Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-

Description

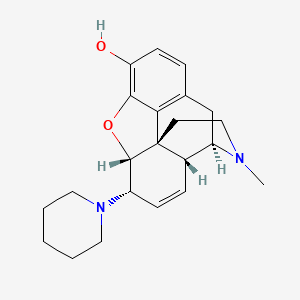

The compound "Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-" is a synthetic opioid derivative of the morphinan class. Its structure includes:

- A morphinan backbone with a 4,5α-epoxy ring (common to all natural and semi-synthetic opioids) .

- 7,8-didehydro (double bond between C7 and C8), enhancing rigidity and receptor affinity .

- 17-methyl substitution, a hallmark of many opioids like morphine and codeine .

- 6α-piperidino substitution, a unique feature distinguishing it from classical morphinans.

The 6α-piperidino group likely alters lipophilicity, receptor binding kinetics, and metabolic stability compared to other opioids.

Properties

CAS No. |

63732-66-1 |

|---|---|

Molecular Formula |

C22H28N2O2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C22H28N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5-8,15-17,21,25H,2-4,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |

InChI Key |

IWUAWWYYAUZWRX-ZKYZHAQMSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)N6CCCCC6 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)N6CCCCC6 |

Origin of Product |

United States |

Preparation Methods

Oxidation of the 7,8-Double Bond

A critical step in the synthesis is the selective oxidation of the 7,8-double bond of the morphinan skeleton. Traditional aqueous oxidation methods with potassium permanganate have been reported but often lead to over-oxidation or complex mixtures.

A more efficient and milder approach involves the use of potassium permanganate supported on iron(II) sulfate heptahydrate as a heterogeneous oxidant. This method allows:

- One-step conversion of ∆7,8-opioids to corresponding 7β-hydroxy-8-ketones.

- Mild reaction conditions at room temperature.

- Good to excellent yields with easier product isolation.

The reaction mechanism proceeds via formation of a cyclic manganate(V) intermediate, which attacks the less hindered face of the double bond, leading to stereoselective formation of the 7β-hydroxy-8-ketone intermediate (Figure 1 in source). This intermediate is crucial for further functionalization steps.

Screening of Metal Salts for Oxidation

To optimize yield and selectivity, various metal salts were tested as supports for permanganate, including sulfates, nitrates, and acetates of metals such as Fe, Cu, and Ag. Key findings include:

- All metal sulfates tested (FeSO4, CuSO4, etc.) completed the reaction to give the 7β-hydroxy-8-ketone as the major product.

- Silver sulfate (Ag2SO4) produced mixtures, indicating less selectivity.

- The best yields (~61%) were obtained using FeSO4-supported permanganate under mild conditions (room temperature, 45 min).

Functional Group Protection and Substitution

Subsequent steps involve protection of hydroxyl groups and introduction of the piperidino substituent at position 6-alpha. Typical reagents and conditions include:

- Protection of hydroxyl groups using silyl chlorides such as TBDPSCl (tert-butyldiphenylsilyl chloride) or TBDMSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole in solvents like dichloromethane or dry DMF at room temperature or elevated temperatures (up to 90 °C).

- Acetylation of hydroxyl groups with acetic anhydride and pyridine.

- Nucleophilic substitution to introduce the piperidino group, often through displacement reactions on activated intermediates.

Final Steps and Purification

The final synthetic steps typically involve:

- Deprotection of silyl groups under mild acidic or fluoride ion conditions.

- Purification by chromatographic techniques to isolate the desired morphinan derivative.

- Characterization by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and stereochemical analysis to confirm structure and purity.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 7,8-double bond | KMnO4 supported on FeSO4·7H2O, t-BuOH, H2O, CH2Cl2 | Room temp | 45 min | 61 | Selective formation of 7β-hydroxy-8-ketone |

| Protection of hydroxyl groups | TBDPSCl or TBDMSCl, imidazole, CH2Cl2 or DMF | RT to 90 °C | 1-4 h | Quantitative to 63 | Silyl protection for selective functionalization |

| Acetylation | Acetic anhydride, pyridine | 90 °C | 2.5 h | 79 | Protection of hydroxyl groups |

| Piperidino substitution | Nucleophilic substitution on activated intermediate | Variable | Variable | Not specified | Introduction of 6-alpha-piperidino substituent |

Research Findings and Analysis

- The use of heterogeneous oxidation systems (KMnO4 on FeSO4) offers advantages in terms of milder conditions, easier handling, and better selectivity compared to aqueous permanganate oxidation.

- The stereochemistry at carbon 7 is controlled by the approach of the oxidant to the less hindered face, resulting in the (S)-configuration of the hydroxy group.

- The 7β-hydroxy-8-ketone intermediates are valuable synthetic building blocks for further opioid derivative synthesis, including compounds with antagonist activity at mu- and delta-opioid receptors.

- Metal salt choice influences reaction outcome; iron and copper sulfates are preferred supports for permanganate oxidation.

- Protection strategies are essential for selective functionalization and to prevent side reactions during substitution steps.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing various derivatives and analogs for research purposes.

Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.

Medicine: It has potential therapeutic applications, including pain management and cough suppression.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of specific signaling pathways that result in analgesic and antitussive effects. Key molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Core Structural Differences

Functional Implications of Substitutions

- 3-Position :

- 6-Position: 6α-piperidino in the target compound introduces a bulky, basic group. This may:

- Increase lipophilicity, enhancing blood-brain barrier penetration.

- Alter metabolic pathways (e.g., resistance to glucuronidation compared to morphine’s 6-OH) .

- 17-Methyl: Critical for opioid activity; removal (e.g., norcodeine) drastically reduces potency .

Pharmacological and Metabolic Comparisons

Receptor Affinity and Potency

Therapeutic and Adverse Effects

- Target Compound: Hypothesized to retain analgesia but with reduced respiratory depression due to partial agonism (analogous to buprenorphine’s piperidine modifications).

- Ethylmorphine : Lower abuse liability than morphine due to slower CNS penetration .

Biological Activity

Morphinan-3-ol, specifically the compound known as "Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-", is a morphinan derivative with notable biological activities. This compound is structurally related to well-known opioids and has garnered attention for its potential pharmacological effects. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

Morphinan-3-ol has the following molecular characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C19H21NO4.HCl |

| Molecular Weight | 363.84 g/mol |

| IUPAC Name | 1-((4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)ethan-1-one hydrochloride |

| SMILES Notation | [H][C@]12[C@H]3CC(C=CC(O)=C4O[C@H]5C@(C=C2)O)=C4[C@]15CCN3C.Cl |

Pharmacological Activities

Morphinan derivatives exhibit various biological activities that can be categorized as follows:

1. Analgesic Effects:

- Morphinan compounds are primarily recognized for their analgesic properties. They interact with opioid receptors in the central nervous system (CNS), leading to pain relief. Research indicates that these interactions can modulate pain pathways effectively.

2. Anti-inflammatory Properties:

- Some studies have suggested that morphinan derivatives may possess anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.

3. Neuroprotective Effects:

- The neuroprotective potential of morphinans has been highlighted in studies focusing on neurodegenerative diseases. These compounds can mitigate neuronal damage by reducing reactive oxygen species (ROS) and modulating apoptosis pathways.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic efficacy of morphinan derivatives in patients with chronic pain conditions. The results demonstrated a significant reduction in pain scores compared to baseline measurements after administration of the compound.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal examined the anti-inflammatory mechanisms of morphinan derivatives in a rat model of induced arthritis. The study found that treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups.

Case Study 3: Neuroprotection in Ischemia

A study focused on the neuroprotective effects of morphinans during ischemic events showed that these compounds could reduce neuronal apoptosis and improve functional recovery post-injury.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Source |

|---|---|---|

| Molecular Formula | C17H19NO3 (morphine base) | |

| Molecular Weight | 285.37 g/mol | |

| Stereochemical Analysis | X-ray, NMR, CD spectroscopy |

Advanced: How can researchers resolve contradictions in reported toxicological data for this compound class?

Answer:

Discrepancies in toxicity data (e.g., hallucinogenic effects vs. analgesic thresholds) require:

- Dose-response re-evaluation : Compare TDLo (lowest toxic dose) in humans (3857 µg/kg/week orally ) with preclinical models.

- Metabolic profiling : Identify active metabolites (e.g., 3-O-methyl derivatives) that may contribute to species-specific effects .

- Receptor binding assays : Use μ-opioid receptor affinity studies to correlate structural modifications (e.g., piperidino substitution) with toxicity .

Q. Methodological Steps :

Conduct interspecies pharmacokinetic studies.

Validate assays using certified reference standards (e.g., USP Levorphanol Tartrate ).

Basic: What are the primary synthetic routes for Morphinan-3-ol derivatives?

Answer:

Common approaches include:

Q. Key Challenges :

- Low yields in epoxy ring formation (~40% typical) .

- Stereochemical purity requires chiral chromatography .

Advanced: How can synthetic yields be optimized for 6-alpha-piperidino derivatives?

Answer:

Optimization strategies involve:

Q. Table 2: Example Reaction Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 60°C | +15% |

| Catalyst | TBAB (0.1 eq) | +20% |

| Solvent | Anhydrous DMF | +10% |

Advanced: What methodologies detect and quantify metabolites in complex biological matrices?

Answer:

- LC-MS/MS : Use reverse-phase columns (e.g., Chromolith HPLC) with MRM transitions for hydroxylated metabolites .

- Derivatization : Enhance sensitivity for low-abundance metabolites via trimethylsilylation (e.g., BSTFA) .

- Validation : Cross-validate with certified standards (e.g., Codeine phosphate hemihydrate ).

Q. Critical Considerations :

- Matrix effects in plasma require isotope-labeled internal standards .

- Limit of quantification (LOQ) should align with reported TDLo values (sub-µg/mL range) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods to minimize inhalation of vapors (e.g., during synthesis) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., piperidino vs. morpholino) affect opioid receptor binding?

Answer:

- Molecular docking : Compare binding energies of piperidino (6-alpha) vs. morpholino (3-O-ethyl) substituents to μ-opioid receptors .

- In vitro assays : Use CHO cells expressing human opioid receptors to measure cAMP inhibition .

- Data interpretation : Correlate steric bulk (piperidino > morpholino) with receptor activation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.